pentan-3-yl chloroformate
Description
Pentan-3-yl chloroformate (C₆H₁₁ClO₂) is a chloroformate ester derived from pentan-3-ol. Chloroformates, in general, are highly reactive compounds characterized by the functional group Cl(O)CO–R, where R is an alkyl or aryl group. This compound features a branched alkyl chain (3-pentyl group), which may influence its physicochemical properties and reactivity compared to linear or smaller alkyl analogs. Chloroformates are widely used in organic synthesis, analytical derivatization, and industrial applications due to their ability to act as acylating agents .
Properties
Molecular Formula |
C6H11ClO2 |
|---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
pentan-3-yl carbonochloridate |
InChI |
InChI=1S/C6H11ClO2/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
QUZQVZBZYLHJGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: pentan-3-yl chloroformate can be synthesized through the reaction of pentanol with phosgene. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The process involves bubbling phosgene into a solution of pentanol in a solvent like toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of 3-pentyl chloroformate follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene and the need to handle it under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: pentan-3-yl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with amines to form carbamates.
Esterification Reactions: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, the reaction is typically conducted in the presence of a base to absorb the HCl byproduct.
Alcohols: For esterification, the reaction is carried out with an alcohol in the presence of a base.
Carboxylic Acids: For mixed anhydride formation, the reaction is performed with carboxylic acids under basic conditions.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
pentan-3-yl chloroformate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of intermediates and derivatives.
Biology: Used in the derivatization of biological molecules for analysis by gas chromatography/mass spectrometry.
Industry: Employed in the synthesis of agricultural intermediates and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-pentyl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets include functional groups like hydroxyl, amino, and carboxyl groups, leading to the formation of carbamates, esters, and anhydrides .
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
The following comparison focuses on ethyl chloroformate, methyl chloroformate, and chloromethyl chloroformate, as these compounds are well-documented in the provided evidence and share functional similarities with pentan-3-yl chloroformate.
Physical and Chemical Properties
*SEI = Solid Electrolyte Interphase (battery applications)
Key Observations :
- Ethyl chloroformate is a benchmark compound for derivatization in chromatography due to its balanced reactivity and volatility .
- Methyl chloroformate exhibits higher electrophilicity, making it useful in battery electrolyte additives to improve conductivity .
- Chloromethyl chloroformate is highly toxic (lachrymator) and primarily used in specialized syntheses .
- This compound , with its branched alkyl chain, is expected to show reduced reactivity compared to methyl or ethyl analogs due to steric hindrance. Its higher molecular weight may also limit volatility, affecting applications in gas-phase derivatization .
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